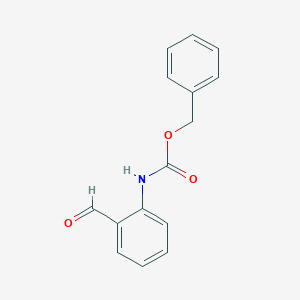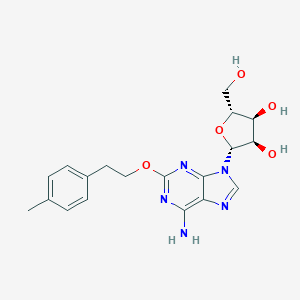
2-(2-(4-Methylphenyl)ethoxy)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-Methylphenyl)ethoxy)adenosine, also known as MPEA, is a chemical compound that belongs to the family of adenosine analogs. It is a potent and selective adenosine A2A receptor agonist, which means that it can activate the adenosine A2A receptor in the body. The adenosine A2A receptor is a G protein-coupled receptor that is widely distributed in the brain and other organs. It plays an important role in regulating various physiological processes, including neurotransmission, inflammation, and immune function. In recent years, MPEA has attracted attention from researchers due to its potential applications in scientific research.
作用機序
2-(2-(4-Methylphenyl)ethoxy)adenosine works by activating the adenosine A2A receptor in the body. When it binds to the receptor, it triggers a cascade of intracellular signaling events that ultimately lead to various physiological effects. The precise mechanism of action of 2-(2-(4-Methylphenyl)ethoxy)adenosine is still not fully understood, but it is thought to involve the modulation of various neurotransmitters and other signaling molecules in the brain and other organs.
Biochemical and Physiological Effects
2-(2-(4-Methylphenyl)ethoxy)adenosine has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. It has also been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of using 2-(2-(4-Methylphenyl)ethoxy)adenosine in lab experiments is its potency and selectivity for the adenosine A2A receptor. This allows researchers to study the specific effects of adenosine A2A receptor activation without interference from other receptors. However, one limitation of using 2-(2-(4-Methylphenyl)ethoxy)adenosine is its relatively short half-life in the body, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on 2-(2-(4-Methylphenyl)ethoxy)adenosine. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the role of adenosine A2A receptors in various physiological processes. Finally, there is also potential for developing new analogs of 2-(2-(4-Methylphenyl)ethoxy)adenosine with improved pharmacological properties and therapeutic potential.
合成法
2-(2-(4-Methylphenyl)ethoxy)adenosine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-chloroadenosine with 4-methylphenethylamine in the presence of a base such as potassium carbonate. The reaction yields 2-(2-(4-Methylphenyl)ethoxy)adenosine as the product, which can be purified using various techniques such as column chromatography.
科学的研究の応用
2-(2-(4-Methylphenyl)ethoxy)adenosine has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, 2-(2-(4-Methylphenyl)ethoxy)adenosine has been used to study the role of adenosine A2A receptors in various physiological processes such as sleep, pain, and inflammation.
特性
CAS番号 |
131865-94-6 |
|---|---|
製品名 |
2-(2-(4-Methylphenyl)ethoxy)adenosine |
分子式 |
C19H23N5O5 |
分子量 |
401.4 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-methylphenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c1-10-2-4-11(5-3-10)6-7-28-19-22-16(20)13-17(23-19)24(9-21-13)18-15(27)14(26)12(8-25)29-18/h2-5,9,12,14-15,18,25-27H,6-8H2,1H3,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1 |
InChIキー |
SRWUHMQKNPGXOP-SCFUHWHPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
正規SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
その他のCAS番号 |
131865-94-6 |
同義語 |
2-(2-(4-methylphenyl)ethoxy)adenosine 2-(2-(p-methylphenyl)ethoxy)adenosine SHA 118 SHA-118 WRC 0090 WRC-0090 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




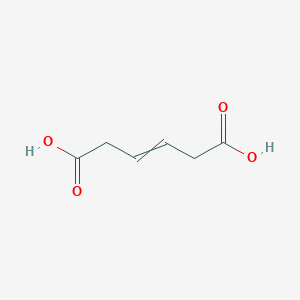
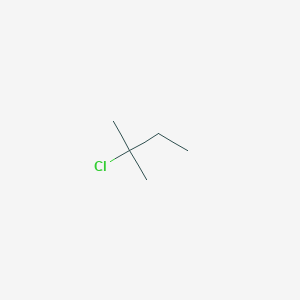
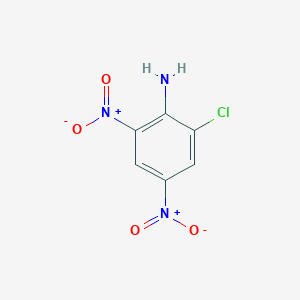

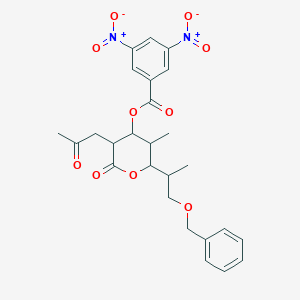
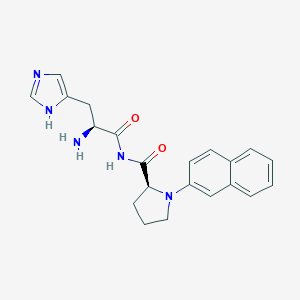
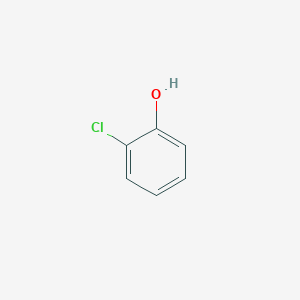
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)



